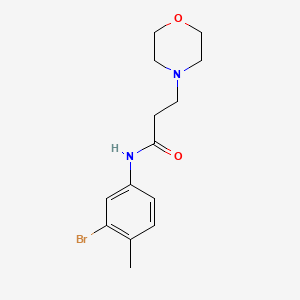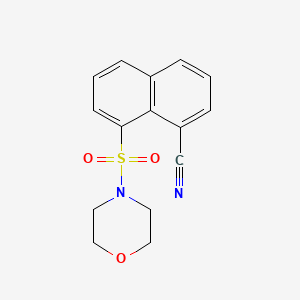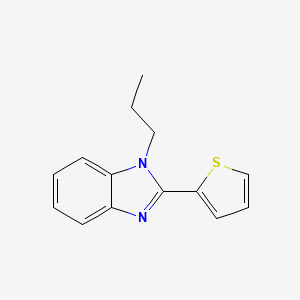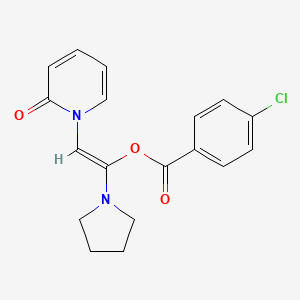
5-(2-fluorophenyl)-4-(naphthalen-1-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a complex organic compound that features a triazole ring substituted with fluorophenyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with isothiocyanates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis would likely involve optimizing reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorophenyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrosulfide group typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and binding affinities.
Medicine: The compound’s unique properties may be explored for developing new pharmaceuticals, particularly in the field of antifungal or anticancer agents.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and aromatic substituents may play a crucial role in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Fluorophenyl)-3-(2-naphthyl)urea
- 1-Naphthyl N-(2-fluorophenyl)carbamate
Uniqueness
5-(2-Fluorophenyl)-4-(1-naphthyl)-4H-1,2,4-triazol-3-ylhydrosulfide is unique due to the presence of both fluorophenyl and naphthyl groups attached to a triazole ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H12FN3S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-naphthalen-1-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H12FN3S/c19-15-10-4-3-9-14(15)17-20-21-18(23)22(17)16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,21,23) |
InChI Key |
MCIIIGBFWVUPLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=NNC3=S)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-[(4-Tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B11086135.png)
![4-(dipropylsulfamoyl)-N-(spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-yl)benzamide](/img/structure/B11086160.png)

![ethyl 2-{[(5-{[(4-tert-butylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11086178.png)

![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11086183.png)
![2-[(5-{[(4-fluorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11086191.png)

![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11086221.png)


![[4-(1-Adamantyl)piperazino][5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-YL]methanone](/img/structure/B11086234.png)
![1-Allyl-3'-benzyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11086242.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11086248.png)
